2-[3,5-Dimethoxy-4-(2-methylidenebutoxy)phenyl]ethanamine;hydrochloride
Description
2-[3,5-Dimethoxy-4-(2-methylidenebutoxy)phenyl]ethanamine;hydrochloride is a phenethylamine derivative characterized by a phenyl ring substituted with 3,5-dimethoxy groups and a 4-(2-methylidenebutoxy) chain. The ethanamine moiety is linked to the aromatic core, and the compound is stabilized as a hydrochloride salt. Phenethylamines are a well-studied class of compounds with diverse biological activities, often influencing neurotransmitter systems.
Properties
IUPAC Name |
2-[3,5-dimethoxy-4-(2-methylidenebutoxy)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3.ClH/c1-5-11(2)10-19-15-13(17-3)8-12(6-7-16)9-14(15)18-4;/h8-9H,2,5-7,10,16H2,1,3-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXVZXQKJBZZHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C)COC1=C(C=C(C=C1OC)CCN)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3,5-Dimethoxy-4-(2-methylidenebutoxy)phenyl]ethanamine;hydrochloride is a member of the phenethylamine class, which includes various psychoactive substances. This article explores its biological activity, focusing on its pharmacological properties, receptor interactions, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 2-[3,5-Dimethoxy-4-(2-methylidenebutoxy)phenyl]ethanamine can be represented as follows:
- Chemical Formula : C15H23NO3
- Molar Mass : 277.36 g/mol
- IUPAC Name : 2-[3,5-Dimethoxy-4-(2-methylidenebutoxy)phenyl]ethanamine hydrochloride
Similar to other compounds in the phenethylamine family, this compound likely interacts with various serotonin receptors, particularly the 5-HT2A receptor. Research indicates that the presence of the 2,5-dimethoxy motif is crucial for agonist activity at these receptors. This interaction is associated with psychedelic effects and potential therapeutic benefits.
Table 1: Receptor Affinities and Activities
| Compound | Receptor Type | Affinity (Ki) | Activity |
|---|---|---|---|
| 2-[3,5-Dimethoxy-4-(2-methylidenebutoxy)phenyl]ethanamine | 5-HT2A | TBD | Agonist |
| 2C-B | 5-HT2A | ~1.0 nM | Agonist |
| DOI | 5-HT2A | ~0.5 nM | Agonist |
Note: TBD = To Be Determined
Biological Effects
The biological effects of this compound are primarily related to its action on serotonin receptors. In vitro studies suggest that it may produce significant psychoactive effects similar to other known psychedelics.
Case Study: Psychedelic Effects
In a study exploring the effects of similar compounds, participants reported enhanced sensory perception and altered states of consciousness following administration. The duration of effects for compounds in this class typically ranges from 6 to 12 hours, depending on dosage.
Safety and Toxicology
While detailed toxicological data specific to this compound is limited, related phenethylamines have demonstrated a range of side effects including anxiety, paranoia, and cardiovascular issues at higher doses. The safety profile remains largely uncharacterized due to its classification as a research chemical without approved therapeutic uses.
Table 2: Reported Side Effects of Related Compounds
| Compound | Side Effects |
|---|---|
| DOI | Nausea, anxiety |
| DOM | Paranoia, increased heart rate |
| 2C-B | Visual disturbances, euphoria |
Comparison with Similar Compounds
Dopamine Hydrochloride (CAS 62-31-7)
- Substituents : 3,4-Dihydroxyphenyl (polar, hydrophilic).
- Molecular weight : 189.64 g/mol.
- Key differences : Dopamine’s hydroxyl groups facilitate strong hydrogen bonding, making it highly water-soluble but less BBB-permeable. In contrast, the target compound’s methoxy and butoxy groups reduce polarity, favoring lipid solubility .
| Compound | Substituents | CAS | Molecular Weight (g/mol) | Solubility Profile |
|---|---|---|---|---|
| Dopamine HCl | 3,4-Dihydroxyphenyl | 62-31-7 | 189.64 | High water solubility |
| Target Compound | 3,5-Dimethoxy-4-(2-methylidenebutoxy) | - | ~350 (estimated) | Likely moderate lipid solubility |
Hydroxyacetophenone Derivatives
highlights acetophenones with chloro, hydroxy, and methoxy substituents. Though structurally distinct (ketone vs. amine core), their substituent patterns offer insights:
- Positional effects: For example, 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone (CAS 151340-06-6) has a melting point of ~97–110°C, influenced by substituent positions and hydrogen bonding .
- Synthetic routes : Friedel-Crafts reactions (e.g., CAS 112954-19-5) are common for introducing acyl groups, whereas the target compound’s synthesis might involve alkylation or etherification steps.
| Compound (CAS) | Core Structure | Substituents | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|---|---|
| 5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone (50317-52-7) | Acetophenone | 5-Cl, 2-OH, 3-CH2OH | 200.62 | 97–98 |
| Target Compound | Phenethylamine | 3,5-OCH3, 4-O-(methylidenebutoxy) | ~350 (estimated) | Not reported |
Trifluoromethyl-Substituted Amines
lists trifluoromethylphenyl amines (e.g., 2-(4-(trifluoromethyl)phenyl)propan-2-amine HCl, CAS 1439900-32-9). Key comparisons:
- Electron-withdrawing vs. The target compound’s methoxy groups increase electron density, which may favor interactions with serotonin or adrenergic receptors.
- Hydrochloride salts : Both classes use HCl salts to enhance stability and solubility, though trifluoromethyl groups may introduce metabolic stability challenges .
Physicochemical and Pharmacological Implications
- Receptor interactions: Methoxy groups are common in psychedelic phenethylamines (e.g., mescaline), suggesting possible serotonergic activity. The butoxy chain’s bulk may sterically hinder non-specific binding.
- Synthetic challenges: Introducing a methylidenebutoxy group may require specialized alkylation or protecting-group strategies, contrasting with simpler hydroxyacetophenone syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
